Ivabradine-d3 N-oxide is a derivative of Ivabradine, a medication primarily used to treat chronic heart failure and angina pectoris by reducing heart rate. This compound is characterized by the addition of a deuterium isotope, which enhances its stability and facilitates its use in pharmacokinetic studies. Ivabradine-d3 N-oxide is classified as a hyperpolarization-activated cyclic nucleotide-gated channel blocker, specifically targeting the sinoatrial node in the heart to modulate pacemaker activity.
Ivabradine-d3 N-oxide is synthesized from Ivabradine, which is a selective inhibitor of the "funny" current (If) in cardiac pacemaker cells. This compound belongs to the class of hyperpolarization-activated cyclic nucleotide-gated channel blockers. Its primary action is on the HCN channels that play a crucial role in regulating heart rate. The N-oxide form indicates the presence of an oxidized nitrogen atom, which may influence its pharmacological properties and metabolic pathways.
The synthesis of Ivabradine-d3 N-oxide typically involves several steps:
The specific reaction conditions, such as temperature, pH, and reaction time, are critical for achieving high yields and purity of Ivabradine-d3 N-oxide. Controlled environments are necessary to prevent side reactions and ensure optimal conditions for deuteration and oxidation.
The molecular structure of Ivabradine-d3 N-oxide can be represented as follows:
The molecular weight of Ivabradine-d3 N-oxide is approximately 470.57 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and isotopic labeling.
Ivabradine-d3 N-oxide undergoes various chemical reactions typical for organic compounds:
Common reagents used in these reactions include:
Ivabradine-d3 N-oxide primarily acts by selectively inhibiting HCN channels located in the sinoatrial node. This inhibition reduces the If current, leading to a decrease in heart rate through:
Studies indicate that this mechanism results in decreased myocardial oxygen demand and improved diastolic filling time, which is beneficial for patients with heart failure or angina.
Ivabradine-d3 N-oxide typically presents as a white to off-white solid with good solubility in organic solvents such as methanol and dimethyl sulfoxide but limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its melting point and boiling point are essential parameters for handling and storage.
Relevant data from pharmacological studies indicate that Ivabradine-d3 N-oxide maintains similar efficacy to its parent compound while providing insights into metabolic pathways due to its isotopic labeling.
Ivabradine-d3 N-oxide serves several important roles in scientific research:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7